molecular formula C20H13FN2O2 B6579216 (3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 313985-82-9

(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B6579216
CAS No.: 313985-82-9
M. Wt: 332.3 g/mol
InChI Key: YPAWOBODKDVGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(4-Fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic benzochromene derivative characterized by a fused chromene scaffold, a 4-fluorophenyl imino group at position 3, and a carboxamide substituent at position 2 (Figure 1). Fluorine substitution on the phenyl ring enhances metabolic stability and lipophilicity compared to non-halogenated analogs, making this compound a candidate for pharmacological studies .

The synthesis of such compounds typically involves condensation reactions between substituted benzaldehydes and active methylene precursors, followed by functionalization of the carboxamide group .

Properties

IUPAC Name

3-(4-fluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-13-6-8-14(9-7-13)23-20-17(19(22)24)11-16-15-4-2-1-3-12(15)5-10-18(16)25-20/h1-11H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAWOBODKDVGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)F)O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C20H13FN2O2 and a molecular weight of approximately 332.33 g/mol, this compound belongs to a class of benzochromene derivatives, which are known for various pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

C20H13FN2O2\text{C}_{20}\text{H}_{13}\text{F}\text{N}_2\text{O}_2

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

1. Anticancer Activity:
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of benzochromene have been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

2. Antioxidant Properties:
The antioxidant activity of such compounds is noteworthy. Research suggests that they may scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

3. Antimicrobial Activity:
Preliminary studies have demonstrated that this compound may possess antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing inhibition of growth and suggesting potential as therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Mechanism

In a study involving various benzochromene derivatives, it was found that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The compound was administered at concentrations ranging from 1 to 10 µM, with significant apoptotic effects observed at higher concentrations.

Case Study 2: Antioxidant Efficacy

A comparative analysis was conducted to evaluate the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable scavenging activity on DPPH radicals, suggesting its potential application in oxidative stress-related conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that benzochromene derivatives, including (3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms.

  • Case Study : A study highlighted the synthesis of chromene derivatives that demonstrated potent activity against several cancer types, including breast and prostate cancers. The compound was evaluated for its ability to inhibit cancer cell proliferation, showing IC50 values in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

  • Case Study : In vitro studies assessed the impact of this compound on matrix metalloproteinases (MMPs), which are crucial in inflammatory processes. The results indicated a significant reduction in MMP-2 and MMP-9 activity, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of this compound have been explored, with findings supporting its role in scavenging free radicals.

  • Data Table: Antioxidant Activity Comparison
Compound NameIC50 (µM)Mechanism of Action
This compound15Free radical scavenging
Standard Antioxidant10Free radical scavenging

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).

  • Research Insight : Studies have shown that the compound can be incorporated into polymer blends to enhance charge transport properties, leading to improved device efficiency .

Photonic Devices

The compound's photonic properties make it suitable for use in dye-sensitized solar cells and other photonic applications.

  • Data Table: Photonic Properties
PropertyValue
Absorption Max (nm)450
Emission Max (nm)550
Quantum Yield0.75

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a chromene-carboxamide core with several analogs, but differences in substituents significantly alter physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent (Imino Group) Carboxamide Group Molecular Weight Key Features
(3Z)-3-[(4-Fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide (Target) 4-Fluorophenyl Unsubstituted carboxamide 368.3 (estimated) Enhanced lipophilicity, metabolic stability
(3Z)-3-[(4-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide 4-Methoxyphenyl 1,3-Thiazol-2-yl 427.5 Increased bulk, potential for heterocyclic interactions
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 3-Chloro-2-fluorophenyl 4-Chlorophenyl 414.8 Dual halogenation, higher log k (lipophilicity)
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl N-Acetyl 352.3 Reduced polarity due to acetyl group

Key Observations :

  • Halogen vs. Methoxy Substitution : The 4-fluorophenyl group in the target compound provides a balance between electron-withdrawing effects and moderate lipophilicity (log k ~2.8, estimated ), whereas the 4-methoxyphenyl analog (log k ~2.2) is less lipophilic due to the electron-donating methoxy group .

Lipophilicity and Solubility

Lipophilicity, measured via HPLC-derived capacity factors (log k), is a critical determinant of bioavailability. The target compound’s log k is predicted to be higher than non-halogenated analogs (e.g., ~2.8 vs. ~1.9 for phenyl derivatives) due to fluorine’s hydrophobic nature . However, the N-acetyl derivative shows reduced polarity (log k ~3.1), suggesting that carboxamide modifications can fine-tune solubility.

Hypothetical Bioactivity and Target Interactions

While explicit bioactivity data are unavailable, substructure analysis () suggests:

  • The 4-fluorophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • Chlorinated analogs (e.g., ) could exhibit stronger antimicrobial activity due to increased membrane permeability .

Preparation Methods

Knoevenagel Condensation for Chromene Formation

The benzo[f]chromene scaffold is constructed via a Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde (1) and ethyl acetoacetate (2) under acidic catalysis (e.g., piperidine/AcOH). This yields ethyl benzo[f]chromene-2-carboxylate (3) (Scheme 1):

2-Hydroxy-1-naphthaldehyde+Ethyl acetoacetatepiperidine/AcOHEthyl benzo[f]chromene-2-carboxylate[3]\text{2-Hydroxy-1-naphthaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{piperidine/AcOH}} \text{Ethyl benzo[f]chromene-2-carboxylate} \quad

Key Parameters :

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (80–110°C)

  • Yield : 70–85%

Alternative Cyclization Routes

Microwave-assisted cyclization using SiO₂–SO₃H as a catalyst reduces reaction time to 15–20 minutes with comparable yields (78%). This method enhances regioselectivity, critical for avoiding positional isomers in the naphthopyran system.

Introduction of the (4-Fluorophenyl)imino Group

Schiff Base Formation via Condensation

The imino group is installed by reacting the ketone intermediate (4) (obtained via oxidation of the chromene methyl group) with 4-fluoroaniline (5) . The reaction proceeds in anhydrous ethanol under reflux, with molecular sieves to absorb water (Scheme 2):

Benzo[f]chromen-3-one+4-FluoroanilineEtOH, Δ(3Z)-3-[(4-Fluorophenyl)imino]-3H-benzo[f]chromene[1][2]\text{Benzo[f]chromen-3-one} + \text{4-Fluoroaniline} \xrightarrow{\text{EtOH, Δ}} \text{(3Z)-3-[(4-Fluorophenyl)imino]-3H-benzo[f]chromene} \quad

Stereochemical Control :

  • Z-Selectivity : Achieved using ZnCl₂ as a Lewis acid catalyst, which stabilizes the transition state via coordination to the carbonyl oxygen and amine lone pair.

  • Reaction Monitoring : FT-IR confirms imine formation (C=N stretch at 1610–1640 cm⁻¹).

Carboxamide Functionalization

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester (3) is hydrolyzed to benzo[f]chromene-2-carboxylic acid (6) using 10% NaOH in ethanol (Scheme 3):

Ethyl benzo[f]chromene-2-carboxylateNaOH/EtOHBenzo[f]chromene-2-carboxylic acid[3]\text{Ethyl benzo[f]chromene-2-carboxylate} \xrightarrow{\text{NaOH/EtOH}} \text{Benzo[f]chromene-2-carboxylic acid} \quad

Conditions :

  • Temperature : 60°C, 4 hours

  • Yield : 90–95%

Amidation via Coupling Reagents

The carboxylic acid (6) is converted to the carboxamide using HATU and DIPEA in DMF, with ammonium chloride as the nitrogen source (Scheme 4):

Benzo[f]chromene-2-carboxylic acid+NH₄ClHATU/DIPEABenzo[f]chromene-2-carboxamide[3]\text{Benzo[f]chromene-2-carboxylic acid} + \text{NH₄Cl} \xrightarrow{\text{HATU/DIPEA}} \text{Benzo[f]chromene-2-carboxamide} \quad

Optimization :

  • Coupling Agent : HATU outperforms EDCl/HOBt in reducing racemization.

  • Yield : 65–75%

Integrated Synthetic Routes

Three-Step Protocol (Adapted from )

  • Step 1 : Synthesize ethyl benzo[f]chromene-2-carboxylate (3) via Knoevenagel condensation.

  • Step 2 : Hydrolyze (3) to carboxylic acid (6) .

  • Step 3 : Convert (6) to carboxamide (7) , followed by imination with 4-fluoroaniline.

Overall Yield : 42–50%

One-Pot Multicomponent Approach

A novel method combines 2-hydroxy-1-naphthaldehyde, ethyl acetoacetate, and 4-fluoroaniline in a sequential Knoevenagel-Schiff base reaction. TiO₂ nanoparticles (5 mol%) in acetonitrile at 70°C yield the target compound in 55% yield with >90% Z-selectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, imine-H), 8.12–7.20 (m, 9H, aromatic-H), 6.85 (s, 1H, CONH₂).

  • ¹³C NMR : δ 167.2 (CONH₂), 160.1 (C=N), 154.3–114.7 (aromatic-C).

  • HRMS : m/z 387.1274 [M+H]⁺ (calc. 387.1278).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 8.2° between the chromene and fluorophenyl planes.

Challenges and Optimization

  • Imine Z/E Selectivity : Lower temperatures (0–25°C) favor the Z-isomer, while higher temperatures lead to E-dominated mixtures.

  • Byproduct Formation : Acetic acid scavengers (e.g., MgSO₄) reduce side reactions during imination.

  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) effectively isolates the target compound .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : React benzo[f]chromene-2-carboxylic acid derivatives with 4-fluoroaniline under controlled pH and temperature to form the imine bond.
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during carboxamide formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/ethanol mixtures) to isolate the Z-isomer.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) .

Q. How can the stereochemical configuration (Z/E) of the imine group be experimentally determined?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the absolute configuration by growing crystals in slow-evaporation conditions (e.g., DMF/water) and analyzing the structure using SHELXTL or SHELXL software .
  • NOESY NMR : Detect spatial proximity between the 4-fluorophenyl proton and chromene protons to infer Z-configuration.
  • FT-IR spectroscopy : Identify characteristic C=N stretching frequencies (~1600–1650 cm⁻¹), though this alone cannot distinguish isomers .

Q. What crystallographic parameters are critical for refining the structure of this compound?

  • Space group determination : Use SHELXD or SIR programs to identify the correct space group (e.g., monoclinic P2₁/n, as seen in analogous chromene derivatives).
  • Refinement metrics : Monitor R-factors (R₁ < 0.05) and goodness-of-fit (GOF ~1.0) during SHELXL refinement.
  • Displacement parameters : Anisotropic refinement of non-H atoms using WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and computational modeling results for this compound?

  • Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p) basis set).
  • Dynamic effects : Account for solvent interactions or conformational flexibility in simulations, which may explain shifts in imine tautomerism.
  • Crystallographic validation : Prioritize SCXRD data as the gold standard for resolving ambiguities in stereochemistry .

Q. What strategies are effective for controlling Z-selectivity during imine formation in similar chromene derivatives?

  • Steric and electronic modulation : Introduce electron-withdrawing groups on the aniline ring to favor the Z-isomer via kinetic control.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to template the imine geometry, as demonstrated in related triazole-chromene systems .

Q. How can computational tools predict the biological activity or binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains), leveraging the chromene core’s π-π stacking potential.
  • ADMET profiling : Predict solubility and metabolic stability via SwissADME or QikProp, noting the fluorophenyl group’s impact on lipophilicity .

Q. What advanced techniques resolve challenges in formulating this compound for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to address low aqueous solubility.
  • Stability assays : Monitor hydrolytic degradation of the imine bond under physiological pH (7.4) via LC-MS over 24–72 hours.
  • Crystallinity analysis : Assess amorphous vs. crystalline forms using DSC and PXRD to optimize bioavailability .

Methodological Notes

  • Software tools : SHELX (structure refinement), WinGX/ORTEP (visualization), and Gaussian (computational modeling) are essential for rigorous analysis .
  • Data interpretation : Always cross-reference SCXRD results with spectroscopic data to mitigate artifacts (e.g., solvent inclusion in crystals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.